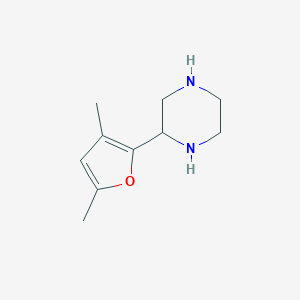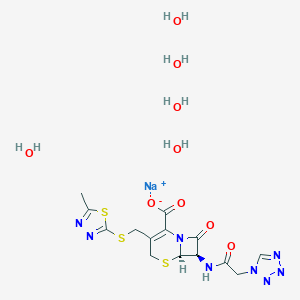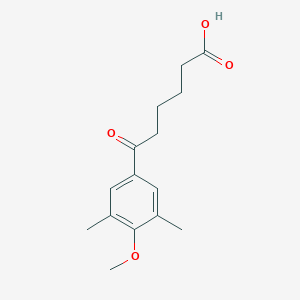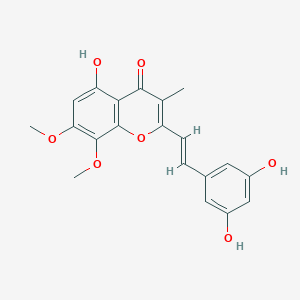
2-(3,5-Dimethylfuran-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
2-(3,5-Dimethylfuran-2-YL)piperazine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylfuran-2-YL)piperazine is not well understood. However, it is believed to exert its pharmacological effects by modulating various biochemical pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
2-(3,5-Dimethylfuran-2-YL)piperazine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. It has also been shown to induce apoptosis in cancer cells in vitro. In addition, it has been reported to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(3,5-Dimethylfuran-2-YL)piperazine is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. It also exhibits low toxicity, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility in water, which may hinder its application in certain experiments.
Future Directions
There are several future directions for the research on 2-(3,5-Dimethylfuran-2-YL)piperazine. One of the most promising directions is the development of this compound as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
2-(3,5-Dimethylfuran-2-YL)piperazine is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(3,5-Dimethylfuran-2-YL)piperazine has been reported using various methods. One of the most common methods is the reaction of 3,5-dimethylfuran-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method results in the formation of 2-(3,5-Dimethylfuran-2-YL)piperazine in good yields.
properties
CAS RN |
111781-41-0 |
|---|---|
Product Name |
2-(3,5-Dimethylfuran-2-YL)piperazine |
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(3,5-dimethylfuran-2-yl)piperazine |
InChI |
InChI=1S/C10H16N2O/c1-7-5-8(2)13-10(7)9-6-11-3-4-12-9/h5,9,11-12H,3-4,6H2,1-2H3 |
InChI Key |
SCULCRLNGGNHKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C2CNCCN2)C |
Canonical SMILES |
CC1=CC(=C(O1)C2CNCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

![(3aS,5S,6R,6aS)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B53580.png)

![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)








